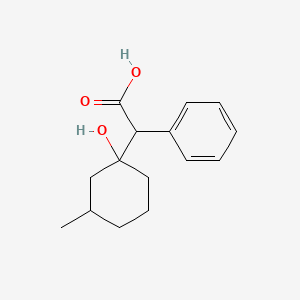
2-(1-Hydroxy-3-methylcyclohexyl)-2-phenylacetic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(1-Hydroxy-3-methylcyclohexyl)-2-phenylacetic acid is an organic compound with a complex structure that includes a cyclohexane ring, a phenyl group, and a carboxylic acid functional group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-Hydroxy-3-methylcyclohexyl)-2-phenylacetic acid typically involves multiple steps. One common method starts with the preparation of 1-hydroxy-3-methylcyclohexane, which can be achieved through the hydrogenation of 3-methylcyclohexanone. This intermediate is then reacted with phenylacetic acid under acidic conditions to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Catalysts and solvents are carefully selected to ensure efficient conversion and minimal by-products.
化学反応の分析
Types of Reactions
2-(1-Hydroxy-3-methylcyclohexyl)-2-phenylacetic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Electrophilic aromatic substitution reactions may involve reagents like bromine (Br2) or nitric acid (HNO3).
Major Products Formed
Oxidation: Formation of 2-(1-Keto-3-methylcyclohexyl)-2-phenylacetic acid.
Reduction: Formation of 2-(1-Hydroxy-3-methylcyclohexyl)-2-phenylethanol.
Substitution: Formation of substituted phenyl derivatives.
科学的研究の応用
2-(1-Hydroxy-3-methylcyclohexyl)-2-phenylacetic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of pharmaceuticals and fine chemicals.
作用機序
The mechanism of action of 2-(1-Hydroxy-3-methylcyclohexyl)-2-phenylacetic acid involves its interaction with specific molecular targets. The hydroxyl and carboxylic acid groups can form hydrogen bonds with enzymes and receptors, modulating their activity. The phenyl group may enhance the compound’s binding affinity through hydrophobic interactions. These interactions can influence various biochemical pathways, leading to the compound’s observed effects.
類似化合物との比較
Similar Compounds
2-Phenylacetic acid: Lacks the cyclohexane ring and hydroxyl group.
3-Methylcyclohexanone: Lacks the phenyl group and carboxylic acid.
Cyclohexane-1,2-dione: Lacks the phenyl group and carboxylic acid.
Uniqueness
2-(1-Hydroxy-3-methylcyclohexyl)-2-phenylacetic acid is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both a cyclohexane ring and a phenyl group allows for diverse interactions with molecular targets, making it a versatile compound in research and industrial applications.
特性
CAS番号 |
5457-13-6 |
|---|---|
分子式 |
C15H20O3 |
分子量 |
248.32 g/mol |
IUPAC名 |
2-(1-hydroxy-3-methylcyclohexyl)-2-phenylacetic acid |
InChI |
InChI=1S/C15H20O3/c1-11-6-5-9-15(18,10-11)13(14(16)17)12-7-3-2-4-8-12/h2-4,7-8,11,13,18H,5-6,9-10H2,1H3,(H,16,17) |
InChIキー |
ZXADRCVGENLGTA-UHFFFAOYSA-N |
正規SMILES |
CC1CCCC(C1)(C(C2=CC=CC=C2)C(=O)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


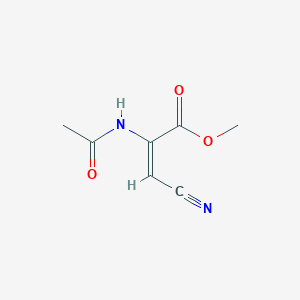
![3,6,8-Trimethylpyrido[3,4-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B13810783.png)
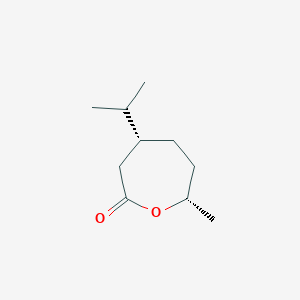



![Acetamide,2-[(1,4-dihydro-5,6-dimethyl-4-oxothieno[2,3-D]pyrimidin-2-YL)thio]-N-(2,5-dimethylphenyl)-](/img/structure/B13810808.png)
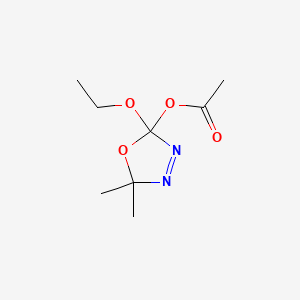


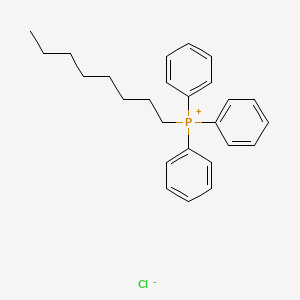
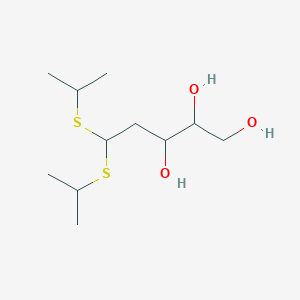
![Phosphonic acid, [1-[(1-methylethylidene)amino]ethyl]-, bis(trimethylsilyl) ester](/img/structure/B13810865.png)
![2-[[2-(Propanoylamino)benzoyl]amino]benzoic acid](/img/structure/B13810867.png)
